molecular formula C14H19N3O3S B11032517 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B11032517
M. Wt: 309.39 g/mol
InChI Key: WJKAEBOYCYICND-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C14H19N3O3S/c1-14(2,3)10-8-21-13(15-10)16-11(18)6-5-9-7-12(19-4)17-20-9/h7-8H,5-6H2,1-4H3,(H,15,16,18)

InChI Key

WJKAEBOYCYICND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Synthesis

The compound features a thiazole ring and an oxazole moiety, which are known for their diverse biological properties. The synthesis typically involves the reaction of 4-tert-butylthiazole with 3-methoxy-1,2-oxazole derivatives in the presence of suitable coupling agents. The detailed synthetic routes may include:

  • Starting Materials :
    • 4-tert-butylthiazole
    • 3-methoxy-1,2-oxazole
    • Coupling agents (e.g., carbodiimides)
  • Reaction Conditions :
    • Solvent: Dimethylformamide (DMF) or dichloromethane
    • Temperature: Room temperature to reflux conditions
  • Purification :
    • Column chromatography to isolate the desired product.

Antimicrobial Properties

Thiazole and oxazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.

Microorganism Activity (MIC µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These values suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)10

The anticancer mechanism is believed to involve apoptosis induction and disruption of cell cycle progression.

The exact mechanism of action for this compound remains under investigation. However, several pathways have been suggested:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in target cells, leading to cell death.
  • Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of related compounds:

  • A study on benzothiazole derivatives showed enhanced anti-tubercular activity compared to standard drugs, indicating a trend where structural modifications can lead to improved efficacy against resistant strains .
  • Another research focused on thiazole-based compounds demonstrated significant neuroprotective effects in animal models of neurodegenerative diseases .

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